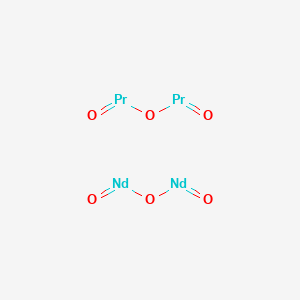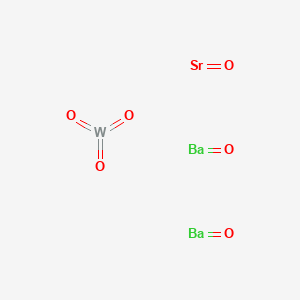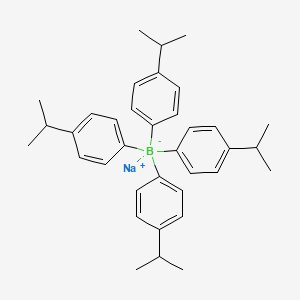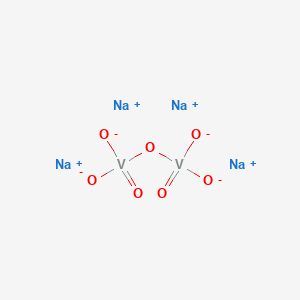
Didymium oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Didymium oxide is a mixture of Neodymium Oxide and Praesodymium Oxide . It is used in optical glass and has been used as a wavelength reference for many years as a glass filter . It is a brown powder that is insoluble in water but soluble in acids .
Synthesis Analysis
Didymium oxide is usually produced by melting the defined mixture of pure neodymium and praseodymium metals which are obtained by oxy-fluoride molten salt electrolysis . The mixed Nd/Pr-oxide supplied as the final product from magnet recycling can be used for direct didymium production .Chemical Reactions Analysis
During molten salt electrolysis of rare earths, greenhouse gas emission occurs causing environmental and climate changes . The electrochemical process window for didymium oxy-fluoride electrolysis is determined by linear sweep voltammetry and staircase chronoamperometry .Physical And Chemical Properties Analysis
Didymium oxide is a brown powder that is insoluble in water but soluble in acids . It offers sharp, stable peaks over the range of 290 to 870nm .Applications De Recherche Scientifique
Hyperspectral Imaging Calibration : Didymium oxide is used as a wavelength standard in hyperspectral imaging cameras, aiding in removing spatial distortion in wavelength abscissa through statistical modeling (Lo, Fountain, & Ingram, 2008).
Rare Earth Element Recovery : In a technology for recovering rare earth elements from neodymium-iron-boron permanent magnets scrap, didymium oxide plays a role in the hydrometallurgical process (Gruber & Carsky, 2020).
Electrical Breakdown Studies : The electrical properties of didymium oxide thin films, such as breakdown voltage and dielectric strength, have been studied, revealing insights into their use in electrical applications (Narayana et al., 1983).
Coloring in Glasses : Didymium oxide is used for producing colors in glasses due to its unique absorption spectra. It can produce various shades and exhibit dichroism effects when combined with other elements (Wang, Yu, & Guan, 1982).
Thermoelectric Properties : Research on p-type didymium-based skutterudites shows that didymium can significantly influence the thermoelectric properties of materials, making them promising for thermoelectric devices (Rogl et al., 2012).
Optical Properties in Phosphors : Studies on didymium-doped zinc oxide phosphors show changes in optical properties like oscillator strength and dipole-moment at different temperatures, indicating potential use in optoelectronics (Bhatti, Gupta, & Verma, 2006).
Magnet Microstructure : The microstructure of Fe-didymium-B magnets reveals the composition of different phases, providing insights into the material's magnetic properties (Goo et al., 1986).
Dielectric Properties : Research on the dielectric and electrical properties of didymium oxide thin films suggests applications in electronic components (Kumar & Rao, 1985).
Mécanisme D'action
The anode effect can occur during neodymium and didymium oxide electrowinning, causing a surge in the electrochemical cell voltage, interrupting the process, and increasing the greenhouse gas emissions . Variables such as current density, oxide content, viscosity, and electrolyte composition play an important role in the anodic process .
Safety and Hazards
Orientations Futures
The demand for Didymium oxide is expected to rise due to its application in green technologies, such as wind turbines and electric cars . The global undersupply of didymium oxide is forecasted to rise to 19,000 tonnes-per-annum by 2030 and 90,000 tonnes-per-annum by 2040 . This indicates a need for more efficient production and recycling methods in the future .
Propriétés
IUPAC Name |
oxo(oxoneodymiooxy)neodymium;oxo(oxopraseodymiooxy)praseodymium |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Nd.6O.2Pr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMURXTAXEGMANB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O=[Pr]O[Pr]=O.O=[Nd]O[Nd]=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Nd2O6Pr2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
666.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Didymium oxide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tris[1-(3,5-diisopropylbiphenyl-4-yl)-2-phenyl-1H-iMidazole]iridiuM(III), 98per cent](/img/no-structure.png)



![ethyl 5,7-dioxo-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-d]pyrimidine-3-carboxylate](/img/structure/B1144020.png)